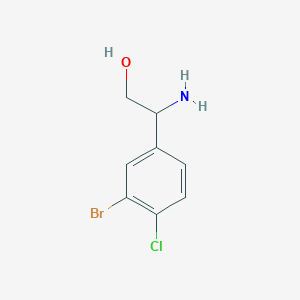
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-bromo-4-chlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler phenyl ethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a dehalogenated phenyl ethanol
Substitution: Formation of substituted phenyl ethanol derivatives
科学的研究の応用
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The presence of bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Amino-2-(3-chlorophenyl)ethanol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Amino-2-(4-bromophenyl)ethanol: Substitution pattern differs, potentially leading to different chemical and biological properties.
2-Amino-2-(3-bromo-4-iodophenyl)ethanol: Contains an iodine atom instead of chlorine, which may influence its reactivity and interactions.
Uniqueness
2-Amino-2-(3-bromo-4-chlorophenyl)ethanol is unique due to the specific combination of bromine and chlorine substituents on the phenyl ring, which can impart distinct chemical and biological properties. This unique substitution pattern may enhance its potential as a versatile intermediate in organic synthesis and its utility in various scientific research applications.
特性
分子式 |
C8H9BrClNO |
|---|---|
分子量 |
250.52 g/mol |
IUPAC名 |
2-amino-2-(3-bromo-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2 |
InChIキー |
JSIJIJDMBWBMKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


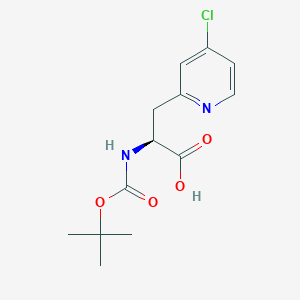
![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)
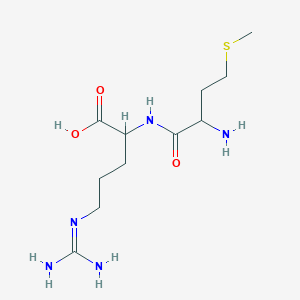
![(5E)-2-mercapto-5-[(6-methylpyridin-2-yl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12105159.png)
![4-amino-1-[(2R,3R,4R,5R)-3-ethoxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydropyrimidin-2-one](/img/structure/B12105168.png)
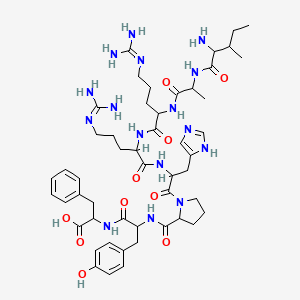
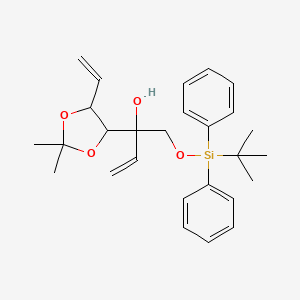
![[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12105180.png)
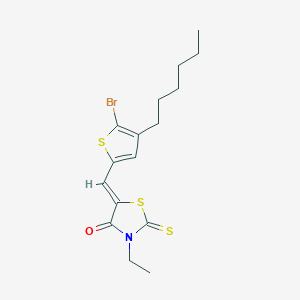

![1-[6-(Azidooxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12105202.png)



